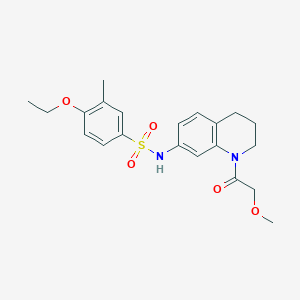
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is an organic compound of significant interest in both synthetic and applied chemistry. The structural intricacies of this molecule enable diverse reactivity and broad utility across several scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the quinoline derivative: Starting with aniline and ethyl acetoacetate through cyclization.
Methoxyacetylation: Acylation using methoxyacetic acid or its derivatives.
Sulfonamide formation: Reaction with sulfonyl chloride in the presence of a base. These reactions typically occur under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production processes are optimized for scale and yield. Steps such as continuous flow reactions and solvent recycling are common practices to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethoxy and methoxy groups can undergo oxidative cleavage.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur, altering the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Aldehydes or carboxylic acids from the oxidation of ethoxy/methoxy groups.
Reduction products: Amines from the reduction of nitro groups.
Substitution products: Halogenated derivatives through halogenation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is useful as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.
Biology
Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Medicine
Industry
Used in the production of advanced materials, such as polymers and specialty coatings, benefiting from its structural and functional properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. The methoxyacetyl and sulfonamide groups play crucial roles in these interactions, facilitating binding to active sites and altering biological pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamide-containing compounds, 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide offers a unique combination of functional groups that enhance its reactivity and utility in various applications.
Similar Compounds
4-methoxy-N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide: Similar but with an ethoxy group at a different position.
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzenesulfonamide: A chlorinated analog with altered reactivity.
This comprehensive overview highlights the compound's importance in scientific research and potential applications across various fields. It’s a treasure trove of chemical possibilities!
Eigenschaften
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-28-20-10-9-18(12-15(20)2)29(25,26)22-17-8-7-16-6-5-11-23(19(16)13-17)21(24)14-27-3/h7-10,12-13,22H,4-6,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPANKIFIUNIHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














